molecular formula C21H17ClF2N6O3S2 B607899 GX-395 CAS No. 1235403-87-8

GX-395

Cat. No. B607899
M. Wt: 538.9728
InChI Key: QESPTBXFDDSHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08541588B2

Procedure details

4-[2-(1-azetidin-3-yl-1H-pyrazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide (Example 801, 54 mg, 0.1 mmol) was stirred with dichloromethane (2 mL) methanol (0.2 mL) and 37% w/v aqueous formaldehyde solution (0.025 mL, 0.34 mmol) at room temperature for 15 minutes. Sodium triacetoxyborohydride (68 mg, 0.32 mmol) was added at the reaction stirred at room temperature for 18 hours. 37% wt/vol aqueous formaldehyde solution (0.025 mL, 0.34 mmol) was added and the reaction stirred for 15 minutes then sodium triacetoxyborohydride (68 mg, 0.32 mmol) was added at the reaction stirred at room temperature for 3 hours. The mixture was evaporated and the residue dissolved in ethyl acetate (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2×10 ml) and saturated aqueous sodium chloride solution (2×10 ml). The organic layer was separated, dried over sodium sulphate, filtered and evaporated to give a solid. The solid was suspended in methyl isobutyl ketone:acetic acid:water 2:1:1 and eluted through a silica column (5 g) with methyl isobutyl ketone:acetic acid:water 2:1:1. The appropriate fractions were combined and concentrated in vacuo to give a film. This was scratched with ethyl acetate then diethyl ether and dried in vacuo to give the title compound as a white solid. Yield 30 mg. 54%.
Name
4-[2-(1-azetidin-3-yl-1H-pyrazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.025 mL
Type
reactant
Reaction Step Two
Quantity
68 mg
Type
reactant
Reaction Step Three
Quantity
0.025 mL
Type
reactant
Reaction Step Four
Quantity
68 mg
Type
reactant
Reaction Step Five
Name
methyl isobutyl ketone acetic acid water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
title compound

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH:3]([N:5]2[C:9]([C:10]3[CH:33]=[C:32]([Cl:34])[CH:31]=[CH:30][C:11]=3[O:12][C:13]3[C:18]([F:19])=[CH:17][C:16]([S:20]([NH:23][C:24]4[S:28][N:27]=[CH:26][N:25]=4)(=[O:22])=[O:21])=[C:15]([F:29])[CH:14]=3)=[CH:8][CH:7]=[N:6]2)[CH2:2]1.Cl[CH2:36]Cl.C=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(C(C)=O)C(C)C.C(O)(=O)C.O.C(OCC)(=O)C>[Cl:34][C:32]1[CH:31]=[CH:30][C:11]([O:12][C:13]2[C:18]([F:19])=[CH:17][C:16]([S:20]([NH:23][C:24]3[S:28][N:27]=[CH:26][N:25]=3)(=[O:21])=[O:22])=[C:15]([F:29])[CH:14]=2)=[C:10]([C:9]2[N:5]([CH:3]3[CH2:2][N:1]([CH3:36])[CH2:4]3)[N:6]=[CH:7][CH:8]=2)[CH:33]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
4-[2-(1-azetidin-3-yl-1H-pyrazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide
Quantity
54 mg
Type
reactant
Smiles
N1CC(C1)N1N=CC=C1C1=C(OC2=CC(=C(C=C2F)S(=O)(=O)NC2=NC=NS2)F)C=CC(=C1)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
0.025 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
68 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0.025 mL
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
68 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Six
Name
methyl isobutyl ketone acetic acid water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C.C(C)(=O)O.O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the reaction stirred for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (20 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution (2×10 ml) and saturated aqueous sodium chloride solution (2×10 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
eluted through a silica column (5 g) with methyl isobutyl ketone:acetic acid:water 2:1:1
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a film
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
diethyl ether and dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
title compound
Type
product
Smiles
ClC1=CC(=C(OC2=CC(=C(C=C2F)S(=O)(=O)NC2=NC=NS2)F)C=C1)C1=CC=NN1C1CN(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.